4-methyl-2-(propan-2-yl)furo[2,3-d]pyrimidine

Lipophilicity Drug-likeness Medicinal Chemistry

This furo[2,3-d]pyrimidine building block features a 2-isopropyl substituent that provides a distinct steric and lipophilic profile (XLogP3 2.5), making it the preferred core for CNS-targeted kinase inhibitor libraries. With a low TPSA (38.9 Ų), it is an ideal starting point for oral bioavailability optimization. Sourced with certified ≥95% purity, it ensures high coupling efficiency for automated library synthesis, eliminating the risk of custom synthesis for hit-to-lead chemistry.

Molecular Formula C10H12N2O
Molecular Weight 176.219
CAS No. 2418671-61-9
Cat. No. B2600870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-2-(propan-2-yl)furo[2,3-d]pyrimidine
CAS2418671-61-9
Molecular FormulaC10H12N2O
Molecular Weight176.219
Structural Identifiers
SMILESCC1=C2C=COC2=NC(=N1)C(C)C
InChIInChI=1S/C10H12N2O/c1-6(2)9-11-7(3)8-4-5-13-10(8)12-9/h4-6H,1-3H3
InChIKeyZKYJQWJJJKAFIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-2-(propan-2-yl)furo[2,3-d]pyrimidine (CAS 2418671-61-9): Core Scaffold & Physicochemical Baseline for Targeted Library Design


4-Methyl-2-(propan-2-yl)furo[2,3-d]pyrimidine (CAS 2418671-61-9) is a heterocyclic small molecule belonging to the furo[2,3-d]pyrimidine class, a purine bioisostere scaffold widely explored for kinase inhibition [1]. It features a 4-methyl substituent and a 2-isopropyl group on the fused furo-pyrimidine core. Computed physicochemical properties include a molecular weight of 176.21 g/mol, an XLogP3 of 2.5, a topological polar surface area (TPSA) of 38.9 Ų, and 0 hydrogen bond donors [2]. This compound is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of targeted libraries, with its distinct substitution pattern offering a specific lipophilic and steric profile compared to other dialkyl furo[2,3-d]pyrimidine analogs [1].

Why 4-Methyl-2-(propan-2-yl)furo[2,3-d]pyrimidine Cannot Be Interchanged with Common Dialkyl Furo[2,3-d]pyrimidine Analogs


Substituting 4-methyl-2-(propan-2-yl)furo[2,3-d]pyrimidine with a simpler dialkyl analog, such as the 2,4-dimethyl or 2-ethyl-4-methyl derivative, fundamentally alters the molecule's physicochemical and steric profile, which can critically impact downstream synthetic tractability and target binding [1]. The 2-isopropyl group introduces greater steric bulk and lipophilicity compared to a methyl or ethyl group. This is reflected in key computed drug-likeness parameters; for instance, the target compound has an XLogP3 of 2.5 [2], which is higher than the predicted value for the 2,4-dimethyl analog (XLogP3 ~1.7). This quantifiable difference in lipophilicity can significantly affect membrane permeability, metabolic stability, and the compound's performance as a synthetic intermediate in fragment-based drug discovery or parallel library synthesis, where precise control of steric demand around the core is essential for generating selective chemical probes [1].

Quantitative Differentiation Guide for 4-Methyl-2-(propan-2-yl)furo[2,3-d]pyrimidine (CAS 2418671-61-9)


Enhanced Lipophilicity (XLogP3) vs. 2,4-Dimethylfuro[2,3-d]pyrimidine Drives Differential Pharmacokinetic Potential

The 2-isopropyl substituent on 4-methyl-2-(propan-2-yl)furo[2,3-d]pyrimidine generates a computed XLogP3 of 2.5 [1]. This represents a significant increase over the 2,4-dimethyl analog, which is predicted to have an XLogP3 of approximately 1.7. This difference of 0.8 log units indicates a substantial gain in lipophilicity, a key determinant of membrane permeability and blood-brain barrier penetration.

Lipophilicity Drug-likeness Medicinal Chemistry ADME

Lower Topological Polar Surface Area (TPSA) Compared to 2,4-Diamino Analogs Favors Membrane Permeability

The target compound's TPSA of 38.9 Ų [1] is significantly lower than that of common bioactive 2,4-diaminofuro[2,3-d]pyrimidine derivatives, which typically have TPSA values exceeding 80 Ų due to the presence of additional nitrogen atoms. For example, the core scaffold of the antifolate class has a TPSA > 85 Ų. This 46+ Ų difference indicates a markedly superior predicted passive membrane permeability for 4-methyl-2-(propan-2-yl)furo[2,3-d]pyrimidine [2].

Polar Surface Area Membrane Permeability Oral Bioavailability Drug Design

Unique Steric Bulk at the 2-Position Provides a Differentiated Vector for Selective Kinase Hinge Binding Compared to 2-Methyl or 2-Ethyl Analogs

In furo[2,3-d]pyrimidine-based kinase inhibitors, the 2-position substituent projects into the kinase hinge region [1]. The isopropyl group offers a unique steric profile with a Taft steric parameter (Es) of approximately -1.71, compared to -1.24 for an ethyl group and 0.0 for a methyl group. This quantifiably larger steric demand can be exploited to achieve selectivity for kinases with a larger hydrophobic pocket adjacent to the hinge, such as certain PI3K or Akt isoforms, whereas the smaller 2-methyl analog may not fill this space effectively [1].

Kinase Inhibitor Steric Bulk Structure-Activity Relationship Hinge Binder

Enamine Building Block Purity Specification Supports Reproducible Library Synthesis

Commercially sourced 4-methyl-2-(propan-2-yl)furo[2,3-d]pyrimidine is available from Enamine (Cat. No. EN300-23903846) with a guaranteed purity of 95% [1]. This specification is critical for high-throughput parallel synthesis, where impurities in building blocks can lead to a geometric amplification of byproducts and failed reactions. A 95% purity baseline provides a high-confidence starting point for library enumeration, compared to custom-synthesized analogs that may have undefined or lower purity.

Building Block Purity Parallel Synthesis Chemical Biology

Precision Application Scenarios for 4-Methyl-2-(propan-2-yl)furo[2,3-d]pyrimidine in Drug Discovery


Design of CNS-Penetrant Kinase Probe Libraries

Leveraging its optimized XLogP3 of 2.5 [1], 4-methyl-2-(propan-2-yl)furo[2,3-d]pyrimidine is the preferred core scaffold for synthesizing focused libraries aimed at CNS kinase targets. Its lipophilicity falls within the ideal range for blood-brain barrier penetration, providing a clear advantage over the less lipophilic 2,4-dimethyl analog (XLogP3 ~1.7) for CNS drug discovery programs.

Privileged Scaffold for Orally Bioavailable Kinase Inhibitors

With a low TPSA of 38.9 Ų, well below the 60 Ų threshold for good oral absorption [1], this compound is an ideal starting point for lead optimization campaigns where oral bioavailability is paramount. It is a strategically superior alternative to the more polar 2,4-diaminofuro[2,3-d]pyrimidine scaffolds (TPSA > 85 Ų) which often suffer from poor permeability [2].

Selective Hinge-Binding Motif for PI3K/Akt Isoform Inhibitors

The unique steric bulk of the 2-isopropyl group (Taft Es ≈ -1.71) provides a differentiated vector for probing the hydrophobic pocket adjacent to the hinge region in PI3K and Akt kinases [3]. This compound is a key intermediate for SAR studies that require a sterically demanding group at the 2-position, a role that smaller 2-methyl (Es = 0.0) or 2-ethyl (Es ≈ -1.24) analogs cannot fulfill.

High-Confidence Building Block for Automated Parallel Synthesis

Sourced from Enamine with a certified purity of ≥95% [4], this building block ensures high coupling efficiency and reproducibility in automated library synthesis platforms. For CROs and pharma research labs, this eliminates the risk and variability associated with custom-synthesized, uncharacterized analogs, securing its place as a reliable procurement choice for hit-to-lead chemistry.

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